molecular formula C13H16FNO4S B1451252 [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid CAS No. 1171916-94-1

[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid

Cat. No. B1451252
M. Wt: 301.34 g/mol
InChI Key: GDQVXICQDIDELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid” is C13H16FNO4S. The molecular weight is 301.34 g/mol. The SMILES string representation is Fc1cccc(c1)S(=O)(=O)N2CCNCC2 .

Scientific Research Applications

Synthesis and Structural Analysis Compounds with 1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid structures have been synthesized through various reactions, demonstrating their versatile chemical nature. For instance, N-substituted derivatives involving a similar structure were prepared, and the compounds were characterized by spectral data, showcasing their potential for diverse applications (Prasad et al., 2008). The structural properties of such compounds were elucidated using X-ray crystallography, revealing details like the conformation of the piperidine ring and the geometry around sulfur atoms, which is crucial for understanding their chemical behavior and potential interactions (Benakaprasad et al., 2007).

Biological and Pharmacological Activities Certain derivatives have shown promising biological activities. Some compounds were synthesized and evaluated against enzymes like acetylcholinesterase and butyrylcholinesterase, displaying notable activity (Khalid et al., 2014). Another study synthesized derivatives that exhibited significant anti-inflammatory activity, hinting at their potential use in medical applications (Li et al., 2018).

Material and Chemical Studies In the realm of materials science, the interaction of these compounds with surfaces like iron has been studied, providing insights into their potential use in corrosion inhibition. Quantum chemical and molecular dynamics simulations were used to investigate their adsorption and corrosion inhibition properties, offering a scientific basis for their application in material protection (Kaya et al., 2016).

Fluorescence and Probing Applications Some derivatives were found to be sensitive molecular probes for nanoparticles like ZnO, with detailed investigations into their one- and two-photon absorption properties. This highlights their potential use in probing and imaging applications, given their unique fluorescence features (Bekere et al., 2013).

properties

IUPAC Name

2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c14-11-2-1-3-12(9-11)20(18,19)15-6-4-10(5-7-15)8-13(16)17/h1-3,9-10H,4-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQVXICQDIDELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid
Reactant of Route 2
Reactant of Route 2
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid
Reactant of Route 3
Reactant of Route 3
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid
Reactant of Route 4
Reactant of Route 4
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid
Reactant of Route 5
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid
Reactant of Route 6
Reactant of Route 6
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.